molecular formula C12H14Cl2N2O4S B2944973 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 379254-82-7

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No. B2944973
CAS RN: 379254-82-7
M. Wt: 353.21
InChI Key: DGQBLXIZLVFBCI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Proteomics Research

“2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior.

Vasorelaxation Studies

This compound has been found to induce vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . This means it can cause the smooth muscle in the walls of blood vessels to relax, thereby dilating the vessels and increasing blood flow.

cGMP Level Increase

The compound has been observed to increase cGMP levels in cultured rat aortic smooth muscle cells . cGMP is a cyclic nucleotide derived from guanosine triphosphate (GTP). cGMP acts as a second messenger much like cyclic AMP, most notably by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface.

Catalytic Protodeboronation

Although not directly mentioned, compounds with similar structures have been used in catalytic protodeboronation of pinacol boronic esters . This is a chemical reaction that involves the removal of a boron atom from an organic molecule. It’s a key step in many synthetic processes in the pharmaceutical and chemical industries.

properties

IUPAC Name

2-chloro-N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-9-1-2-10(14)11(7-9)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQBLXIZLVFBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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